![molecular formula C14H26N2O3S B5304719 N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5304719.png)
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a highly selective agonist for the delta-opioid receptor. The delta-opioid receptor is a G-protein coupled receptor that plays a significant role in pain modulation, mood regulation, and addiction. SNC80 has been widely studied for its potential therapeutic applications in pain management, depression, and drug addiction.
作用机制
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide selectively targets the delta-opioid receptor, which is primarily located in the brain and spinal cord. When N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide binds to the delta-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception and mood regulation.
Biochemical and Physiological Effects:
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in the body. In addition to its pain-relieving and mood-regulating effects, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, reduce anxiety, and improve cognitive function.
实验室实验的优点和局限性
The advantages of using N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high selectivity for the delta-opioid receptor, which allows for more precise targeting of the receptor and reduces the risk of off-target effects. Additionally, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied, and its mechanism of action is well understood. However, the limitations of using N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high cost and limited availability.
未来方向
There are several potential future directions for N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide research. One area of interest is the development of more potent and selective delta-opioid receptor agonists for use in pain management and other therapeutic applications. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and other delta-opioid receptor agonists. Finally, there is a need for more research on the potential use of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and other delta-opioid receptor agonists in the treatment of drug addiction.
合成方法
The synthesis of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 1-methylcyclohexylamine with 4-piperidone, followed by the reaction with methanesulfonyl chloride to obtain the sulfonyl intermediate. The final step involves the reaction of the sulfonyl intermediate with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to obtain N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide.
科学研究应用
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In pain management, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to be highly effective in reducing chronic pain by selectively targeting the delta-opioid receptor. N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been studied for its potential use in treating depression, as delta-opioid receptor agonists have been shown to have antidepressant effects. Additionally, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-(1-methylcyclohexyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-14(8-4-3-5-9-14)15-13(17)12-6-10-16(11-7-12)20(2,18)19/h12H,3-11H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVOASPBBMPXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylcyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。